Lipophilicity (XLogP3) Comparison: 4-Chlorophenyl vs. Cyclohexyl, Bromophenyl, and Trifluoromethylphenyl N-Substituted Analogs
The compound's XLogP3 of 2.7, as computed by PubChem, positions it within the optimal lipophilicity window (LogP 1–3) for balancing membrane permeability with aqueous solubility under Lipinski guidelines [1]. The 4-chlorophenyl group provides a halogen-specific contribution to lipophilicity that differs from close analogs: the cyclohexyl variant (CAS 452944-15-9, C₁₆H₂₃N₃O₂S, MW 321.44) is predicted to exhibit higher LogP due to the fully saturated cyclohexyl ring, while the 4-bromophenyl analog (C₁₆H₁₆BrN₃O₂S, MW 394.3) has a higher molecular weight (+44.5 Da vs. target) and greater halogen polarizability, and the 2-trifluoromethylphenyl analog (CAS 725245-56-7, C₁₇H₁₆F₃N₃O₂S, MW 383.39) introduces strongly electron-withdrawing fluorine atoms that alter both LogP and electronic distribution . The predicted LogP of 2.01 (Chemsrc) for the target compound corroborates a moderately lipophilic character distinct from both more lipophilic (cyclohexyl, bromophenyl) and more polar (unsubstituted phenyl) congeners [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) and molecular weight |
|---|---|
| Target Compound Data | XLogP3 = 2.7; MW = 349.8 g/mol; 1 HBD; 3 HBA; TPSA = 80.8 Ų |
| Comparator Or Baseline | N-Cyclohexyl analog (CAS 452944-15-9): MW = 321.44, predicted higher LogP; N-(4-Bromophenyl) analog: MW = 394.3, higher LogP; N-(2-Trifluoromethylphenyl) analog (CAS 725245-56-7): MW = 383.39, altered electronic profile |
| Quantified Difference | ΔMW: +44.5 Da (Br analog vs. target); ΔMW: +33.6 Da (CF₃ analog vs. target); the 4-Cl substituent provides intermediate halogen lipophilicity (Hammett σₚ = +0.23) vs. 4-Br (σₚ = +0.23) and 2-CF₃ (σₚ = +0.54) |
| Conditions | Computed physicochemical properties from PubChem (PubChem release 2025.09.15) and Chemsrc predicted values |
Why This Matters
An XLogP3 of 2.7 places this compound in a lipophilicity range empirically associated with favorable absorption and distribution characteristics, whereas the higher LogP of cyclohexyl and bromophenyl analogs may reduce aqueous solubility and increase non-specific protein binding, altering assay behavior in screening cascades.
- [1] PubChem Compound Summary. N-(4-chlorophenyl)-4-(furan-2-carbonyl)piperazine-1-carbothioamide. PubChem CID 3802356. XLogP3: 2.7; HBD: 1; HBA: 3; TPSA: 80.8 Ų. Accessed April 2026. View Source
- [2] Chemsrc. N-(4-Chlorophenyl)-4-(2-furoyl)-1-piperazinecarbothioamide. CAS 503132-29-4. LogP: 2.01; Density: 1.4±0.1 g/cm³. Accessed April 2026. View Source
